molecular formula C10H11NO3S B1370329 5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid CAS No. 921596-93-2

5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid

Cat. No.: B1370329
CAS No.: 921596-93-2
M. Wt: 225.27 g/mol
InChI Key: WMXRWGATDPMUQW-UHFFFAOYSA-N
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Description

5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid is a heterocyclic compound that features both a pyrrolidine ring and a thiophene ring. The presence of these two rings makes it a compound of interest in various fields of chemistry and pharmacology. The pyrrolidine ring is known for its biological activity, while the thiophene ring is recognized for its electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid typically involves the condensation of thiophene-2-carboxylic acid with pyrrolidine-1-carbonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of 5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid involves its interaction with various molecular targets. The pyrrolidine ring can interact with biological receptors, while the thiophene ring can participate in electronic interactions. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: Similar in structure but lacks the thiophene ring.

    Thiophene-2-carboxylic acid: Similar in structure but lacks the pyrrolidine ring.

    5-(Pyrrolidine-1-carbonyl)furan-2-carboxylic acid: Similar but contains a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of 5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid lies in its combination of the pyrrolidine and thiophene rings. This combination imparts both biological activity and electronic properties, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c12-9(11-5-1-2-6-11)7-3-4-8(15-7)10(13)14/h3-4H,1-2,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXRWGATDPMUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627548
Record name 5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921596-93-2
Record name 5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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